molecular formula C11H10O3 B8664216 Methyl 3-methyl-1-benzofuran-6-carboxylate

Methyl 3-methyl-1-benzofuran-6-carboxylate

Cat. No. B8664216
M. Wt: 190.19 g/mol
InChI Key: VIICZVKGFHCHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methyl-1-benzofuran-6-carboxylate is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl 3-methyl-1-benzofuran-6-carboxylate

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 3-methyl-1-benzofuran-6-carboxylate

InChI

InChI=1S/C11H10O3/c1-7-6-14-10-5-8(11(12)13-2)3-4-9(7)10/h3-6H,1-2H3

InChI Key

VIICZVKGFHCHON-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1C=CC(=C2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3-(allyloxy)-4-iodobenzoate (2.0 g, 6.28 mmol) is dissolved in DMF (15 ml), treated with Pd(OAc)2 (71 mg, 0.31 mmol), Na2CO3 (1.67 g, 15.7 mmol), sodium formate (427 mg, 6.28 mmol), and n-Bu4NCl.H2O (1.92 g, 6.92 mmol) and stirred at 80° C. for 2 days. The mixture is then filtered, the liquor is diluted with EtOAc (75 ml) and washed with 50% saturated NaCl (4×25 ml) followed by 5% HCl (25 ml). The organic layer is dried (Na2SO4), filtered, and concentrated to a brown oil. The crude material is chromatographed over 50 g slurry-packed silica gel, eluting with 20% EtOAc/hexane. The appropriate fractions are combined and concentrated to afford 797 mg (67%) of methyl 3-methyl-1-benzofuran-6-carboxylate as a pale oil. HRMS (FAB) calcd for C11H10O3+H: 191.0708, found 191.0714 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.67 g
Type
reactant
Reaction Step Two
Quantity
427 mg
Type
reactant
Reaction Step Two
Quantity
1.92 g
Type
catalyst
Reaction Step Two
Quantity
71 mg
Type
catalyst
Reaction Step Two

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